Methyl 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoate
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Overview
Description
Methyl 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoate is a complex organic compound that features a benzoate ester functional group, a methoxy group, and a sulfamoyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 2-methoxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the sulfamoyl group: This step involves the reaction of the benzoate ester with a sulfamoyl chloride derivative under basic conditions.
Attachment of the pyridine ring: The final step involves coupling the sulfamoyl intermediate with 6-methylpyridine-3-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoic acid.
Reduction: Formation of 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the sulfamoyl and pyridine groups, making it less versatile in biochemical applications.
6-Methoxypicoline: Contains a methoxy group on the pyridine ring but lacks the benzoate ester and sulfamoyl groups.
2-Methoxy-6-methylpyridine: Similar pyridine structure but without the benzoate ester and sulfamoyl groups
Uniqueness
Methyl 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the sulfamoyl and pyridine groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 2-methoxy-4-[(6-methylpyridin-3-yl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-4-5-11(9-16-10)17-23(19,20)12-6-7-13(15(18)22-3)14(8-12)21-2/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOBWFVCMUBXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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